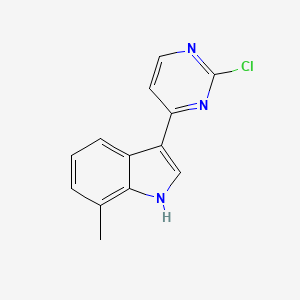

3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole” is a chemical compound with the CAS Number: 1032452-86-0 . It has a molecular weight of 243.7 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H10ClN3/c1-17-8-10 (9-4-2-3-5-12 (9)17)11-6-7-15-13 (14)16-11/h2-8H,1H3 . This indicates the presence of a pyrimidine ring attached to an indole ring via a carbon-chlorine bond.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications

Anticancer Applications

Pyrimidine derivatives, including “3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole”, have been reported to have anticancer properties . They have been used in the modulation of myeloid leukemia .

Antimicrobial Applications

Pyrimidine derivatives have been reported to have antimicrobial properties . This suggests that “3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole” could potentially be used in the development of new antimicrobial agents .

Antifungal Applications

In addition to their antimicrobial properties, pyrimidine derivatives have also been reported to have antifungal properties . This suggests that “3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole” could potentially be used in the development of new antifungal agents .

Antiparasitic Applications

Pyrimidine derivatives have been reported to have antiparasitic properties . This suggests that “3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole” could potentially be used in the development of new antiparasitic agents .

Safety and Hazards

Mechanism of Action

Target of Action

It is known that indole-based compounds, such as this one, are often used in the development of new drugs for various diseases, including cancer . The nitrogen-bearing heterocycle indole scaffold is considered one of the most privileged pharmacophores in heterocyclic compounds .

Mode of Action

It is synthesized through a nucleophilic aromatic substitution reaction between 1-methylindole and 2,4-dichloropyrimidine or 2,4-dichloro-6-methylpyrimidine .

Biochemical Pathways

It is known that indole-based compounds often interact with various biochemical pathways, influencing cellular processes .

Result of Action

Indole-based compounds are known for their potential anticancer relevance .

properties

IUPAC Name |

3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c1-8-3-2-4-9-10(7-16-12(8)9)11-5-6-15-13(14)17-11/h2-7,16H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBDMYMILZQSKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)C3=NC(=NC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chloropyrimidin-4-yl)-7-methyl-1H-indole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2364272.png)

![6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2364273.png)

![8-(2-Chlorobenzyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364277.png)

![3-(3-Methoxypropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2364279.png)

![2-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2364281.png)

![2-[1-(4-Methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2364282.png)

![4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B2364288.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2364289.png)